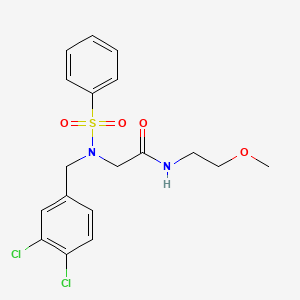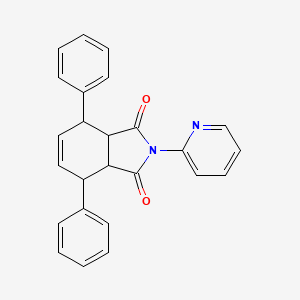
N~2~-(3,4-dichlorobenzyl)-N-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3,4-dichlorobenzyl)-N-(2-méthoxyéthyl)-N~2~-(phénylsulfonyl)glycinamide est un composé organique synthétique caractérisé par la présence de groupes dichlorobenzyl, méthoxyéthyl et phénylsulfonyl liés à un squelette de glycinamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N~2~-(3,4-dichlorobenzyl)-N-(2-méthoxyéthyl)-N~2~-(phénylsulfonyl)glycinamide implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Les étapes clés incluent:
Formation de l'intermédiaire dichlorobenzyl: Cela implique la réaction du chlorure de 3,4-dichlorobenzyl avec un nucléophile approprié.
Introduction du groupe méthoxyéthyl: Cette étape implique la réaction de l'intermédiaire avec la 2-méthoxyéthylamine dans des conditions contrôlées.
Attachement du groupe phénylsulfonyl: Ceci est réalisé en faisant réagir l'intermédiaire avec le chlorure de phénylsulfonyle en présence d'une base.
Formation du squelette glycinamide: L'étape finale implique la réaction de l'intermédiaire avec la glycine ou un dérivé de la glycine dans des conditions appropriées.
Méthodes de production industrielle
La production industrielle de N~2~-(3,4-dichlorobenzyl)-N-(2-méthoxyéthyl)-N~2~-(phénylsulfonyl)glycinamide peut impliquer l'optimisation des voies de synthèse ci-dessus afin d'assurer un rendement élevé et une pureté élevée. Cela inclut l'utilisation de catalyseurs efficaces, des conditions de réaction optimisées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N~2~-(3,4-dichlorobenzyl)-N-(2-méthoxyéthyl)-N~2~-(phénylsulfonyl)glycinamide peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction: Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution: Le composé peut subir des réactions de substitution nucléophile, en particulier aux groupes dichlorobenzyl et phénylsulfonyl.
Réactifs et conditions courantes
Oxydation: Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants en conditions acides ou basiques.
Réduction: Borohydrure de sodium, hydrure de lithium aluminium et autres agents réducteurs en conditions anhydres.
Substitution: Nucléophiles tels que les amines, les thiols ou les halogénures dans des conditions appropriées.
Principaux produits formés
Oxydation: Formation de dérivés oxydés, tels que les acides carboxyliques ou les cétones.
Réduction: Formation de dérivés réduits, tels que les alcools ou les amines.
Substitution: Formation de dérivés substitués, en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
N~2~-(3,4-dichlorobenzyl)-N-(2-méthoxyéthyl)-N~2~-(phénylsulfonyl)glycinamide a plusieurs applications en recherche scientifique:
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Enquêté pour ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments.
Industrie: Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N~2~-(3,4-dichlorobenzyl)-N-(2-méthoxyéthyl)-N~2~-(phénylsulfonyl)glycinamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en:
Se liant à des enzymes ou des récepteurs: Modulant leur activité et affectant les processus cellulaires.
Interférant avec les voies métaboliques: Perturbant le fonctionnement normal des cellules.
Induisant un stress oxydatif: Entraînant des dommages ou la mort cellulaire.
Mécanisme D'action
The mechanism of action of N2-(3,4-dichlorobenzyl)-N-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfering with metabolic pathways: Disrupting the normal function of cells.
Inducing oxidative stress: Leading to cell damage or death.
Comparaison Avec Des Composés Similaires
Composés similaires
N~2~-(3,4-dichlorobenzyl)-N-(2-méthoxyéthyl)glycinamide: Manque le groupe phénylsulfonyl.
N~2~-(3,4-dichlorobenzyl)-N~2~-(phénylsulfonyl)glycinamide: Manque le groupe méthoxyéthyl.
N~2~-(2-méthoxyéthyl)-N~2~-(phénylsulfonyl)glycinamide: Manque le groupe dichlorobenzyl.
Unicité
N~2~-(3,4-dichlorobenzyl)-N-(2-méthoxyéthyl)-N~2~-(phénylsulfonyl)glycinamide est unique en raison de la combinaison de ses groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques
Propriétés
Formule moléculaire |
C18H20Cl2N2O4S |
|---|---|
Poids moléculaire |
431.3 g/mol |
Nom IUPAC |
2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C18H20Cl2N2O4S/c1-26-10-9-21-18(23)13-22(12-14-7-8-16(19)17(20)11-14)27(24,25)15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,21,23) |
Clé InChI |
DGHZZINZTBVSGI-UHFFFAOYSA-N |
SMILES canonique |
COCCNC(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12494580.png)
![2-[4-(2,4-dichlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12494583.png)
![4-{[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12494599.png)
![9-(2,3-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12494602.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12494609.png)

![1-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12494611.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12494626.png)
![N,N,2-trimethyl-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propan-1-amine](/img/structure/B12494637.png)

![Ethyl 2-({2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12494647.png)
![2,3-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494660.png)
![7-Amino-5-(2-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12494665.png)
![N,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-methylglycinamide](/img/structure/B12494668.png)
